molecular formula C33H37N5O5 B10853600 Tyr-(S)-spiro-Aba-Gly-Phe-NH2

Tyr-(S)-spiro-Aba-Gly-Phe-NH2

Cat. No.: B10853600
M. Wt: 583.7 g/mol
InChI Key: XXSVWIUHNDWFND-DRVYDUGISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tyr-(S)-spiro-Aba-Gly-Phe-NH2: is a synthetic peptide compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a sequence of amino acids, including tyrosine, spiro-aminobutyric acid, glycine, and phenylalanine, which contribute to its distinctive properties and functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tyr-(S)-spiro-Aba-Gly-Phe-NH2 typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. The process begins with the attachment of the C-terminal amino acid (phenylalanine) to a solid resin support. Subsequent amino acids are sequentially added using protected amino acid derivatives to prevent unwanted side reactions. The spiro-aminobutyric acid residue is introduced through a specialized coupling reaction, ensuring the formation of the spirocyclic structure. The final peptide is cleaved from the resin and deprotected to yield the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers and optimized reaction conditions are employed to enhance efficiency and yield. Purification techniques such as high-performance liquid chromatography (HPLC) are used to obtain the compound in high purity .

Mechanism of Action

The mechanism of action of Tyr-(S)-spiro-Aba-Gly-Phe-NH2 involves its interaction with specific molecular targets and pathways. The tyrosine residue can undergo phosphorylation, affecting signal transduction pathways. The spiro-aminobutyric acid moiety contributes to the compound’s stability and binding affinity to target proteins. The peptide’s overall structure allows it to interact with enzymes, receptors, and other biomolecules, modulating their activity and function .

Properties

Molecular Formula

C33H37N5O5

Molecular Weight

583.7 g/mol

IUPAC Name

(2S)-2-[[2-[(4S)-1'-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-3-oxospiro[1,5-dihydro-2-benzazepine-4,2'-pyrrolidine]-2-yl]acetyl]amino]-3-phenylpropanamide

InChI

InChI=1S/C33H37N5O5/c34-27(17-23-11-13-26(39)14-12-23)31(42)38-16-6-15-33(38)19-24-9-4-5-10-25(24)20-37(32(33)43)21-29(40)36-28(30(35)41)18-22-7-2-1-3-8-22/h1-5,7-14,27-28,39H,6,15-21,34H2,(H2,35,41)(H,36,40)/t27-,28-,33-/m0/s1

InChI Key

XXSVWIUHNDWFND-DRVYDUGISA-N

Isomeric SMILES

C1C[C@@]2(CC3=CC=CC=C3CN(C2=O)CC(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N)N(C1)C(=O)[C@H](CC5=CC=C(C=C5)O)N

Canonical SMILES

C1CC2(CC3=CC=CC=C3CN(C2=O)CC(=O)NC(CC4=CC=CC=C4)C(=O)N)N(C1)C(=O)C(CC5=CC=C(C=C5)O)N

Origin of Product

United States

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